butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate
CAS No.: 89774-72-1
Cat. No.: VC5330546
Molecular Formula: C7H12Cl3NO3
Molecular Weight: 264.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89774-72-1 |
|---|---|
| Molecular Formula | C7H12Cl3NO3 |
| Molecular Weight | 264.53 |
| IUPAC Name | butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate |
| Standard InChI | InChI=1S/C7H12Cl3NO3/c1-2-3-4-14-6(13)11-5(12)7(8,9)10/h5,12H,2-4H2,1H3,(H,11,13) |
| Standard InChI Key | DKEDAQSPAGTWFM-UHFFFAOYSA-N |
| SMILES | CCCCOC(=O)NC(C(Cl)(Cl)Cl)O |
Introduction
Chemical Identity and Structural Characteristics
Butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is a carbamate ester with the molecular formula C₇H₁₂Cl₃NO₃ and a molecular weight of 264.53 g/mol . Its structure comprises:
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Butyl group: A four-carbon alkyl chain esterifying the carbamate.
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Carbamate core: A carbonyl group bonded to a nitrogen atom.
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Trichloro-1-hydroxyethyl moiety: A hydroxyethyl chain substituted with three chlorine atoms at the β-carbon .
The compound’s SMILES notation is CCCCOC(=O)NC(C(Cl)(Cl)Cl)O .
Synthesis and Preparation
Synthetic Routes
The compound is typically synthesized via a two-step process:
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Carbamation: Reaction of 2,2,2-trichloroacetaldehyde with butylamine to form the hydroxyethylamine intermediate.
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Esterification: Treatment with phosgene or chloroformates to introduce the carbamate group .
Alternative methods include:
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One-pot conversion: Direct transformation of tert-butyl (2,2,2-trichloro-1-hydroxyethyl)carbamate to the butyl derivative via acid-mediated deprotection .
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N-Allylation: Introduction of allyl groups to facilitate cyclization reactions .
Key Conditions:
| Parameter | Optimal Range | Notes |
|---|---|---|
| Temperature | 0–25°C | To control hydrolysis risk |
| pH | Neutral to alkaline | Alkaline conditions favor esterification |
| Solvent | Dichloromethane | Enhances reaction solubility |
Physicochemical Properties
Physical Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 264.53 g/mol | |
| Density | 1.042 g/mL (25°C) | |
| Boiling Point | 130–135°C (1 Torr) | |
| Solubility | Chloroform, Methanol | |
| Appearance | Viscous liquid, clear to light yellow |
Spectral Data
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¹H NMR (CDCl₃): Peaks at δ 5.45 (NH), 3.94 (OCH₂), 3.66 (Cl₃C-CH₂), and 1.44 (butyl CH₃) .
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IR (Liquid Film): Strong absorption at 2178 cm⁻¹ (N-H stretch) and 1467 cm⁻¹ (C-O-C stretch) .
Chemical Reactivity and Stability
Hydrolysis
The compound undergoes hydrolysis in aqueous alkaline conditions, yielding butyl alcohol and trichloro-1-hydroxyethylamine derivatives. This reactivity is critical for controlled deprotection in synthetic workflows.
Nucleophilic Substitution
The β-trichloromethyl group participates in nucleophilic displacement reactions, facilitating the synthesis of:
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Bicyclic amines: Via intramolecular [2+2] photocyclization .
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Azabicyclohexanes: Key intermediates in proline analog synthesis .
Thermal Stability
Decomposition products include carbon monoxide (CO) and chlorinated hydrocarbons, necessitating strict temperature control during handling .
Applications and Research Findings
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing:
Agricultural Use
Preliminary studies suggest potential as a fungicide or insecticide, though toxicity profiles require further validation .
Materials Science
The trichloro group enhances electron-withdrawing effects, making it suitable for:
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Polymer synthesis: Cross-linking agents in hydrogel formation .
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Coordination chemistry: Ligand design for metal-organic frameworks .
Precautionary Measures
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